2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
CAS No.: 84725-48-4
Cat. No.: VC2190298
Molecular Formula: C9H21N3
Molecular Weight: 171.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84725-48-4 |
|---|---|
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine |
| Standard InChI | InChI=1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 |
| Standard InChI Key | GBADJQGJTQQHGC-UHFFFAOYSA-N |
| SMILES | CC(C)(CN1CCN(CC1)C)N |
| Canonical SMILES | CC(C)(CN1CCN(CC1)C)N |
Introduction
Chemical Structure and Fundamental Properties
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine belongs to the class of heterocyclic building blocks essential for the synthesis of various pharmaceuticals and chemical intermediates. The compound features a distinct structural arrangement with a piperazine ring and amine functionality, giving it unique chemical properties. Its molecular formula is C9H21N3 with a molecular weight of approximately 171.28 g/mol. The compound's chemical identity is further defined by its CAS registry number 84725-48-4, which provides a unique identifier for this specific chemical structure in scientific databases and literature.
The structural composition of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine includes a methyl-substituted piperazine ring connected to a propan-2-amine moiety with an additional methyl group. This arrangement creates a tertiary amine with specific spatial orientation that influences its reactivity patterns and potential applications. The compound's IUPAC name, 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, systematically describes this arrangement following standardized chemical nomenclature protocols.
Identification and Structural Data
The following table summarizes the key identification and structural parameters of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine:
| Parameter | Value |
|---|---|
| CAS Number | 84725-48-4 |
| Molecular Formula | C9H21N3 |
| Molecular Weight | 171.28 g/mol |
| IUPAC Name | 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine |
| Standard InChI | InChI=1S/C9H21N3/c1-9(2,10)8-12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 |
| Standard InChIKey | GBADJQGJTQQHGC-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(CN1CCN(CC1)C)N |
| PubChem Compound ID | 3159678 |
This detailed structural information provides researchers with the necessary data to accurately identify and work with this compound in various scientific contexts.
Chemical Reactivity and Reaction Pathways
The chemical structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, particularly its amine and piperazine moieties, confers distinct reactivity patterns that are valuable in synthetic organic chemistry. These functional groups serve as nucleophilic centers that can participate in various chemical transformations, making the compound versatile in chemical synthesis applications.
Nucleophilic Substitution Reactions
The tertiary amine group in the piperazine ring can function as a nucleophile in substitution reactions. This reactivity is particularly important in the formation of new carbon-nitrogen bonds, which are prevalent in pharmaceutical compounds. The primary amine group at the propan-2-amine portion can also participate in nucleophilic substitution reactions, allowing for further functionalization at this position.
The distinct nucleophilicity of the different nitrogen atoms in this compound creates opportunities for selective reactions, which is valuable in designing synthetic routes that require specific site modifications. This selective reactivity contributes to the compound's utility as a building block in medicinal chemistry and related fields.
Applications in Research and Industry
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine has established applications across various scientific and industrial domains, with particular significance in pharmaceutical research and development processes.
Pharmaceutical Synthesis
The compound serves as an important building block in the synthesis of various pharmaceuticals. Its piperazine structure is found in numerous bioactive compounds, making it valuable for medicinal chemistry applications. The piperazine motif is known to enhance pharmacokinetic properties and contribute to binding interactions with biological targets, which explains its prevalence in drug design.
In pharmaceutical research, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine can serve as a precursor for developing compounds with diverse pharmacological activities. The presence of multiple reactive sites allows for further functionalization to optimize drug properties such as potency, selectivity, and bioavailability.
Chemical Intermediates
Beyond pharmaceutical applications, 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine functions as an intermediate in the synthesis of various chemical products. Its structural features make it suitable for incorporation into more complex molecules with applications in materials science, agrochemicals, and other specialty chemicals.
The compound's ability to form new chemical bonds through its amine groups allows it to serve as a connecting module in the construction of larger molecular architectures. This property is particularly valuable in combinatorial chemistry approaches where diverse molecular libraries are generated from common building blocks.
Comparative Analysis with Structurally Related Compounds
To better understand the unique properties and applications of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, it is instructive to compare it with structurally related compounds that share similar functional groups or structural elements.
Comparison with Structural Analogues
The following table presents a comparative analysis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine with related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | C9H21N3 | 171.28 | Reference compound |
| 1-(4-Methylpiperazin-1-yl)propan-2-ol | C8H18N2O | 158.24 | Contains hydroxyl group instead of amine; lacks one methyl group |
| (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine | C8H19N3 | 157.26 | Lacks one methyl group; has defined stereochemistry at carbon 2 |
| 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | C9H21N3 | 171.29 | Structural isomer with different arrangement of the amine group |
This comparison highlights the structural variations that exist among similar piperazine derivatives, which can lead to differences in chemical reactivity, physical properties, and potential applications.
Current Research Trends and Future Directions
Research involving 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine continues to evolve, with ongoing investigations into its potential applications and the development of new derivatives with enhanced properties.
Medicinal Chemistry Applications
Current research trends indicate growing interest in piperazine derivatives like 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine for their potential medicinal chemistry applications. The piperazine structural motif is known to confer favorable pharmacokinetic properties and is found in numerous approved pharmaceuticals across various therapeutic areas.
Future research directions may focus on developing new derivatives of this compound with optimized properties for specific therapeutic targets. Structure-activity relationship (SAR) studies could provide insights into how modifications to different portions of the molecule affect biological activity, potentially leading to the discovery of novel drug candidates.
Analytical Methods Development
As research involving 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine expands, there is a parallel need for improved analytical methods to characterize this compound and its derivatives. Advanced spectroscopic and chromatographic techniques are being developed to enable more accurate identification and quantification in complex matrices.
These analytical advancements support quality control in production processes and facilitate research by providing reliable methods for compound identification and purity assessment.
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